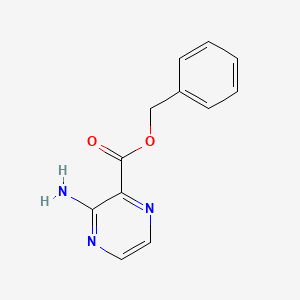![molecular formula C16H22O4Si2 B14600096 2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid) CAS No. 61157-23-1](/img/structure/B14600096.png)
2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid) is a chemical compound known for its unique structure and properties It consists of a 1,4-phenylene core with dimethylsilanediyl groups and prop-2-enoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid) typically involves the reaction of 1,4-dibromobenzene with dimethylchlorosilane in the presence of a catalyst such as palladium. The resulting intermediate is then reacted with propenoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enoic acid moieties can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems and as a component in bio-compatible materials.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid) involves its interaction with specific molecular targets and pathways. The dimethylsilanediyl groups can enhance the compound’s stability and reactivity, while the prop-2-enoic acid moieties can participate in various chemical reactions. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, leading to its diverse applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[1,4-Phenylenebis(oxy)]diacetic acid
- 2,2’-[1,4-Phenylenebis(methylene)]bis(sulfanediyl)dibenzoic acid
- 2,2’-[1,4-Phenylenebis(methylene)]bis(oxy)dibenzoic acid
Uniqueness
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid) stands out due to its incorporation of dimethylsilanediyl groups, which impart unique properties such as enhanced thermal stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile materials.
Properties
CAS No. |
61157-23-1 |
|---|---|
Molecular Formula |
C16H22O4Si2 |
Molecular Weight |
334.51 g/mol |
IUPAC Name |
2-[[4-[1-carboxyethenyl(dimethyl)silyl]phenyl]-dimethylsilyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H22O4Si2/c1-11(15(17)18)21(3,4)13-7-9-14(10-8-13)22(5,6)12(2)16(19)20/h7-10H,1-2H2,3-6H3,(H,17,18)(H,19,20) |
InChI Key |
IJDXEICSFACLKS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)C(=C)C(=O)O)C(=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


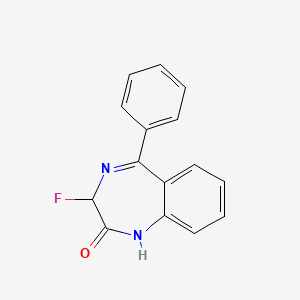
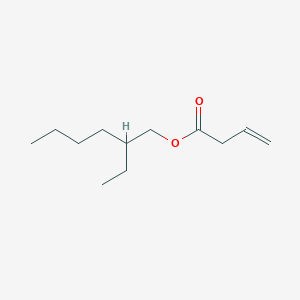
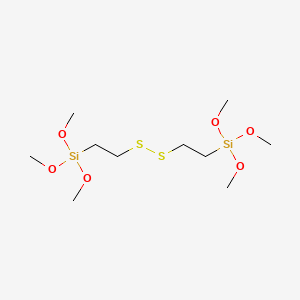
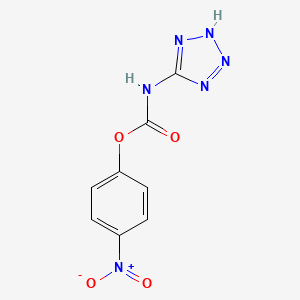
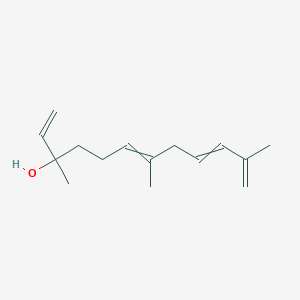
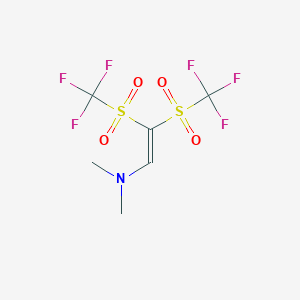
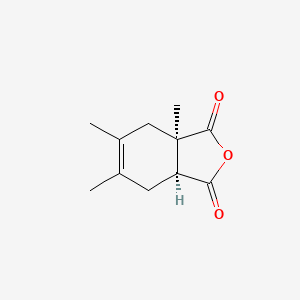
phosphanium chloride](/img/structure/B14600077.png)
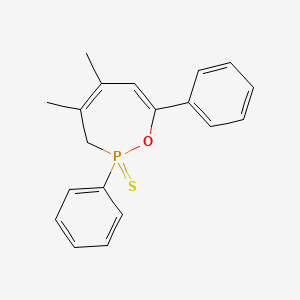
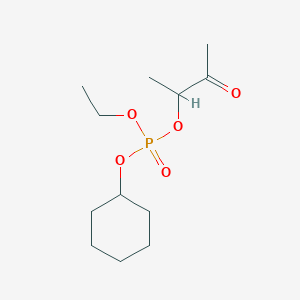
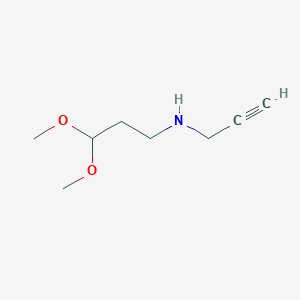
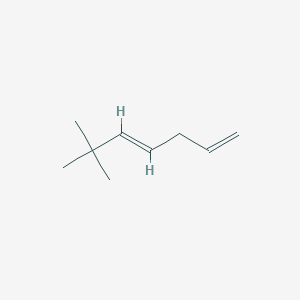
![Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B14600105.png)
